molecular formula C16H16N8O B560069 Cc-115 CAS No. 1228013-15-7

Cc-115

Cat. No.: B560069
CAS No.: 1228013-15-7
M. Wt: 336.35 g/mol
InChI Key: GMYLVKUGJMYTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC-115 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has shown significant potential in scientific research, particularly in the fields of oncology and molecular biology. The compound is known for its ability to block both mTORC1 and mTORC2 signaling pathways, making it a valuable tool in the study of cellular processes and cancer treatment .

Preparation Methods

Chemical Synthesis and Structural Features

While detailed synthetic pathways for CC-115 remain proprietary, structural analogs and related kinase inhibitors provide insights into its probable synthesis. The compound’s core structure likely integrates:

  • A benzimidazole scaffold for ATP-binding site engagement in kinase targets

  • Substituents optimized for dual inhibition , including hydrophobic groups for DNA-PKcs binding and polar moieties for mTOR interaction

  • Stereochemical considerations to ensure selective binding to mTORC1/2 and DNA-PKcs, as evidenced by its inability to inhibit double-knockout (DNA-PKcs/mTOR) RCC cells

Key synthetic challenges include:

  • Achieving simultaneous inhibition potency (IC₅₀: 1–5 μM in 786-O RCC cells)

  • Maintaining stability under physiological pH conditions

  • Ensuring oral bioavailability through strategic functionalization

Formulation Development for Preclinical Studies

Lyophilization and Reconstitution Protocol

This compound’s lyophilized form enables long-term stability, with reconstitution protocols optimized for in vivo administration :

ComponentConcentrationFunction
This compound (lyophilized)10 mg/vialActive pharmaceutical ingredient
Carboxymethyl cellulose0.5% w/vSuspending agent
Tween-800.25% v/vSurfactant (enhances wettability)
Sterile waterq.s. to 10 mLReconstitution medium

Procedure :

  • Lyophilized powder is reconstituted under continuous magnetic stirring (4°C, 1 hr)

  • Homogeneity confirmed via dynamic light scattering (DLS; polydispersity index <0.3)

  • Administered via oral gavage using 20G stainless steel feeding needles

Combination Therapy Preparation

In LUSC models, this compound demonstrates synergy with carboplatin/paclitaxel regimens :

Dosing Schedule :

  • This compound : 50 mg/kg, oral gavage (5 days on/2 days off)

  • Carboplatin/Paclitaxel : 30/10 mg/kg, intraperitoneal (weekly)

Critical Parameters :

  • Temporal separation : Chemotherapy administered ≥1 hr before this compound to prevent pharmacokinetic interference

  • Dose titration : Optimized to achieve 50% tumor volume reduction vs. controls (EC₅₀)

Analytical Characterization

Quality Control Metrics

ParameterMethodSpecification
PurityHPLC-UV (254 nm)≥98% area normalization
SolubilityUSP rotating paddle≥2 mg/mL in 0.5% CMC
Stability (reconstituted)Forced degradation≤5% decomposition/24h

Stability Studies :

  • Temperature : 4°C storage prevents aggregation (DLS confirms particle size <200 nm)

  • Light protection : Amber vials used to prevent photodegradation

Mechanism-Informed Manufacturing Considerations

Targeting DNA-PKcs/mTOR Synergy

This compound’s dual inhibition necessitates precise stoichiometric balance:

  • DNA-PKcs IC₅₀ : 0.8 nM (enzymatic assay)

  • mTORC1/2 IC₅₀ : 2.1 nM (cell-free assay)

Critical quality attributes :

  • Kinase selectivity ratio : >100-fold vs. PI3K isoforms

  • Apoptosis induction : 3.5-fold caspase-3 activation at 5 μM

Scalability Challenges and Solutions

Issue : Poor aqueous solubility (logP = 3.8)
Mitigation :

  • Nanomilling to D90 <500 nm

  • Co-processing with VitE-TPGS (d-α-tocopheryl polyethylene glycol succinate)

Issue : Oral bioavailability variability
Solution :

  • Enteric-coated capsules for pH-dependent release

  • P-glycoprotein inhibition via co-administration with elacridar

Regulatory Considerations

Genotoxic Impurities :

  • Controlled to <1 ppm via reversed-phase HPLC

  • ICH M7 guidelines applied for mutagenic risk assessment

Stability Indicating Methods :

  • Forced degradation studies show main degradation pathway is oxidation at the benzimidazole nitrogen

Chemical Reactions Analysis

Types of Reactions

CC-115 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities and applications .

Scientific Research Applications

CC-115 has a wide range of applications in scientific research:

Mechanism of Action

CC-115 exerts its effects by inhibiting DNA-PK and mTOR kinases. DNA-PK is involved in DNA repair processes, while mTOR regulates cell growth, proliferation, and survival. By blocking these kinases, this compound disrupts critical cellular pathways, leading to reduced tumor growth and enhanced sensitivity to other treatments. The compound specifically targets the mTORC1 and mTORC2 complexes, which are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CC-115

This compound stands out due to its dual inhibition of both DNA-PK and mTOR, providing a unique mechanism of action that targets multiple pathways simultaneously. This dual inhibition is particularly advantageous in cancer therapy, where redundancy in signaling pathways often leads to resistance against single-target treatments .

Biological Activity

CC-115 is a novel compound recognized for its dual inhibition of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). This dual action positions this compound as a promising therapeutic agent, particularly in the treatment of various cancers, including non-small cell lung cancer (NSCLC). This article discusses the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily as an inhibitor of two critical pathways involved in cell growth and survival:

  • mTOR Pathway : mTOR is a central regulator of cellular metabolism, growth, and proliferation. Inhibition of mTORC1 and mTORC2 by this compound disrupts these processes, leading to reduced tumor cell viability.
  • DNA-PK Pathway : DNA-PK is involved in DNA repair mechanisms. By inhibiting DNA-PK, this compound enhances the sensitivity of cancer cells to DNA-damaging agents, promoting apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the viability and proliferation of NSCLC cells. For instance:

  • Cell Viability : Treatment with this compound at concentrations ranging from 10 to 300 nM resulted in a dose-dependent decrease in cell viability in various NSCLC cell lines, including A549 and primary human NSCLC cells .
  • Apoptosis Induction : The compound was shown to increase the activity of caspases (caspase-3 and caspase-7) and promote apoptotic markers such as cleaved PARP . Flow cytometry analysis revealed a significant increase in Annexin V-positive cells, indicating enhanced apoptosis .

In Vivo Studies

In vivo experiments using xenograft models have corroborated the findings from in vitro studies:

  • Tumor Growth Suppression : Oral administration of this compound in nude mice led to a marked reduction in tumor size and growth rate of NSCLC xenografts. Histological analysis revealed evidence of oxidative injury and apoptosis within tumor tissues .
  • Mechanistic Insights : Further investigations indicated that this compound not only inhibited mTORC1/2 and DNA-PK activity but also induced oxidative stress independently of these pathways .

Case Studies

Recent studies have explored the potential applications of this compound in different cancer types:

  • Lung Adenocarcinoma (LUAD) : A study demonstrated that this compound induces GSDME-mediated pyroptosis through the Akt/Bax-mitochondrial intrinsic pathway. This mechanism was associated with significant tumor size reduction in xenograft models .
  • Resistance Mechanisms : Research identified ATP-binding cassette transporter ABCG2 as a key player in resistance to this compound. Overexpression of ABCG2 was linked to decreased sensitivity to the drug, suggesting that targeting this transporter may enhance therapeutic efficacy .

Summary of Findings

This compound exhibits promising biological activity through its dual inhibition of mTOR and DNA-PK, resulting in significant anti-tumor effects across various preclinical models. The following table summarizes key findings from studies on this compound:

Study TypeKey Findings
In Vitro- Dose-dependent inhibition of NSCLC cell viability
- Induction of apoptosis via caspases
In Vivo- Significant tumor growth suppression in xenograft models
- Evidence of oxidative injury
Mechanistic- Induces GSDME-mediated pyroptosis
- ABCG2 overexpression linked to drug resistance

Properties

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228013-15-7
Record name CC-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-115
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.